AZ8838 was derived from an initial hit in high-throughput screening efforts aimed at discovering new PAR2 ligands. Its development involved advanced techniques such as DNA-encoded library technology, which allows for the rapid synthesis and screening of large libraries of compounds to identify potential drug candidates .
The synthesis of AZ8838 involved several key steps, including:
The synthetic route typically involves:
AZ8838's molecular structure features a complex arrangement that allows for specific interactions with PAR2. The compound's design includes functional groups that facilitate binding within the receptor's allosteric site.
AZ8838 engages in several key reactions relevant to its mechanism of action:
Quantitative assays measure the inhibition or activation potency of AZ8838 through parameters such as half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). These metrics are crucial for understanding its pharmacological profile .
AZ8838 exerts its effects primarily through allosteric modulation of PAR2. By binding to an allosteric site, it alters the receptor's conformation, enhancing or inhibiting signaling pathways associated with inflammation and pain:
Studies have shown that AZ8838 effectively modulates β-arrestin recruitment and extracellular signal-regulated kinase phosphorylation in response to agonist stimulation, demonstrating its dual functionality .
Relevant analyses include thermal stability assessments and solubility profiling under various pH conditions.
AZ8838 has significant potential in scientific research, particularly in the following areas:
Protease-activated receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) family, is activated through a unique proteolytic mechanism. Serine proteases (e.g., trypsin, tryptase) cleave its extracellular N-terminus, exposing a tethered ligand (SLIGKV in humans) that binds intramolecularly to initiate signaling [1] [4]. This receptor couples to diverse G proteins (Gαq/11, Gαs, Gα12/13) and β-arrestins, enabling regulation of calcium mobilization, ERK phosphorylation, and inflammatory cytokine release [1] [6]. PAR2 is implicated in multiple pathophysiological processes:
Developing PAR2 antagonists faces significant hurdles:
AZ8838 represents a breakthrough in PAR2 pharmacology. Identified via high-throughput screening (HTS) of stabilized PAR2 (StaR) constructs, it is a potent, orally active non-peptide antagonist [1] [4]. Key characteristics include:
Table 1: Pharmacological Profile of AZ8838 in Human PAR2 Signaling Pathways
Signaling Pathway | Agonist Used | pIC₅₀ ± SEM | Cell Line |
---|---|---|---|
Ca²⁺ mobilization | SLIGRL-NH₂ | 5.70 ± 0.02 | 1321N1-hPAR2 |
IP1 accumulation | SLIGRL-NH₂ | 5.84 ± 0.02 | 1321N1-hPAR2 |
ERK1/2 phosphorylation | SLIGRL-NH₂ | 5.7 ± 0.1 | U2OS-hPAR2 |
β-arrestin-2 recruitment | SLIGRL-NH₂ | 6.1 ± 0.1 | U2OS-hPAR2 |
Trypsin-induced Ca²⁺ flux | Trypsin | 5.40 ± 0.02 | 1321N1-hPAR2 |
Data compiled from functional assays in PAR2-transfected cell lines [1] [4].
Structural Basis of Action
AZ8838 occupies an occluded orthosteric pocket formed by transmembrane helices (TM1–TM3, TM7) and extracellular loop 2 (ECL2) [1] [8]. Key interactions include:
In Vivo Efficacy
In a rat paw edema model, oral AZ8838 (10 mg/kg) reduced inflammation by 60%, suppressing mast cell degranulation and neutrophil activation [1] [7]. This demonstrates target engagement in disease-relevant settings.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3